![molecular formula C15H11ClN4OS B2780673 6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 955976-49-5](/img/structure/B2780673.png)

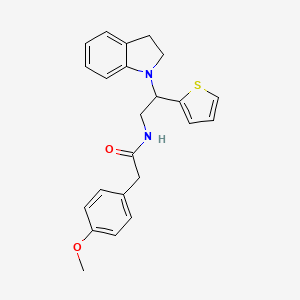

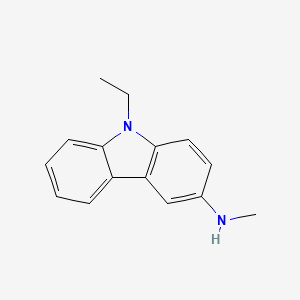

6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a type of heterocyclic compound. It belongs to a class of compounds known as thiazolopyrimidines . These compounds are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .

Synthesis Analysis

The synthesis of thiazolopyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .Molecular Structure Analysis

The molecular structure of “6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is characterized by the presence of a thiazolopyrimidine moiety. This moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .Chemical Reactions Analysis

The chemical reactions involving “6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” include its formation through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The compound also shows high reactivity towards various electrophilic reagents due to the presence of an active methylene group .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Key areas include:

- Anticancer Agents : Investigations into derivatives of this compound have revealed antitumor activity, making it an attractive starting point for developing new cancer therapies .

Green Chemistry and Sustainable Synthesis

The compound aligns with the principles of green chemistry, emphasizing environmentally friendly methods. Notable aspects include:

- Ultrasound-Assisted Synthesis : Researchers have successfully synthesized 1,2,3-triazoles using ultrasound chemistry. This approach minimizes solvent use and energy input, contributing to sustainable synthesis .

- Mechanochemistry : The compound’s cycloreversion under mechanical forces has potential applications in green chemistry. Mechanochemical methods avoid the need for solvents and reduce waste .

Materials Science and Optoelectronics

While less explored, the compound’s electronic properties are of interest:

- Nonlinear Optical (NLO) Response : Substituting the phenyl group near the carbonyl group with a pyridine ring significantly affects the NLO response. Researchers investigate its potential in optoelectronic materials .

Direcciones Futuras

Thiazolopyrimidines, including “6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . Future research could focus on further exploring the biological activities of these compounds and developing efficient synthetic approaches for their synthesis .

Propiedades

IUPAC Name |

6-[2-(3-chlorophenyl)pyrazol-3-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4OS/c16-10-2-1-3-11(8-10)20-13(4-5-18-20)12-9-17-15-19(14(12)21)6-7-22-15/h1-5,8-9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFQNLQRZOXECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2780591.png)

![N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2780593.png)

![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)

![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)